2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide
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Overview
Description
2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core substituted with a pentan-3-ylacetamide group, making it a unique entity within this class of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The general synthetic pathway includes:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Substitution Reactions: Introduction of the pentan-3-ylacetamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic redox cycling and other efficient synthetic methodologies to achieve high yields and purity . The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it can inhibit the polymerization of microtubules, which is crucial for cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: A simpler derivative with similar core structure but lacking the pentan-3-ylacetamide group.
N-pentan-3-ylbenzimidazole: Another derivative with a different substitution pattern.
Uniqueness
2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other benzimidazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-pentan-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-12(5-2)17-15(19)10-18-11(3)16-13-8-6-7-9-14(13)18/h6-9,12H,4-5,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRCJOLVFPXJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CN1C(=NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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